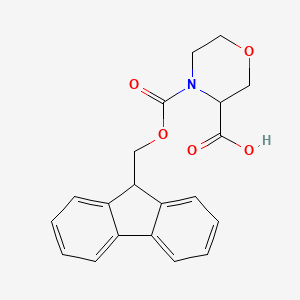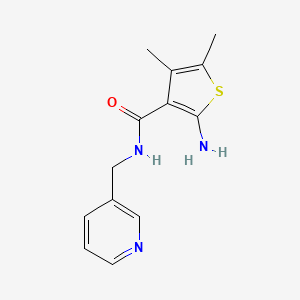![molecular formula C16H14O3 B1335317 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- CAS No. 144242-91-1](/img/structure/B1335317.png)
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- (2-PAP) is an organic compound that is used in a variety of laboratory experiments. It is a reactive compound that is synthesized from the reaction of propenoic acid with 2-methyl-2-phenylpropane-1,3-diol (MPPD). 2-PAP is a colorless liquid that has a wide range of applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, known for its chemical reactivity, is a cinnamic acid derivative with significant medicinal research interest. The compound has been extensively studied for its antitumor efficacy, particularly in the context of anticancer research. The rich medicinal tradition of cinnamic acid derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, and their potential as traditional and synthetic antitumor agents have been highlighted, albeit they remained underutilized for several decades. Recent attention has been geared towards understanding the synthesis, biological evaluation, and anticancer potential of various cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Effects
Phenolic acids, including derivatives of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have gained attention due to their diverse biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid compound, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Studies suggest CGA's crucial roles in modulating lipid and glucose metabolism, contributing to the treatment of hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its bioactive properties have led to the speculation of its practical application as a natural safeguard food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).
Cosmeceutical Significance
Hydroxycinnamic acids and their derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have been identified as multifunctional ingredients for topical application in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, alongside UV protective effects. These properties suggest their potential exploitation as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. The challenge of their poor stability and easy degradation has been addressed through microencapsulation techniques, allowing for sustained release and preventing degradation. Despite their high cosmetic potential, the necessity for further research to validate their benefits in cosmetic formulations and understand their skin permeation for topical bioavailability is emphasized (Taofiq et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUILCDHTJZGOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404082 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
CAS RN |
144242-91-1 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

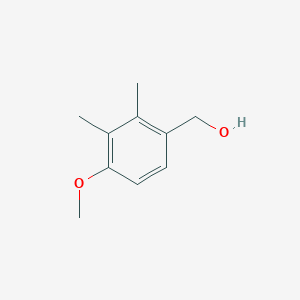
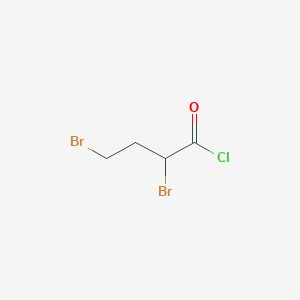
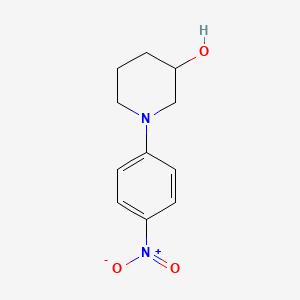
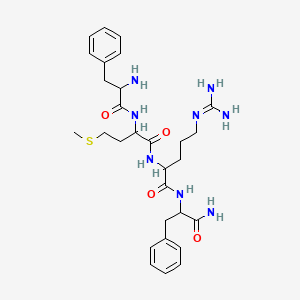
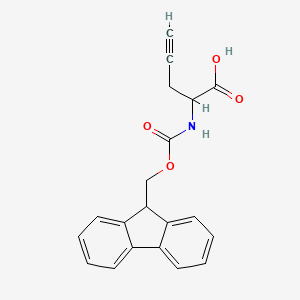
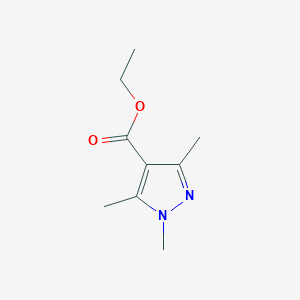
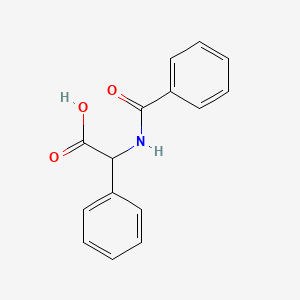
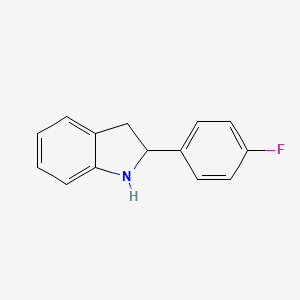
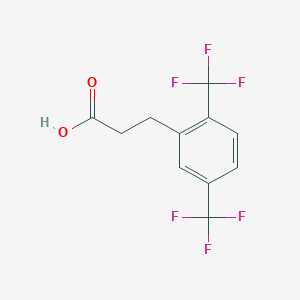
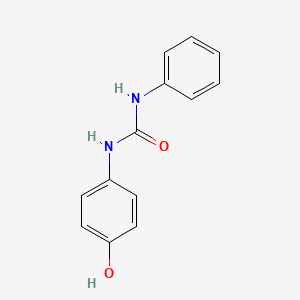
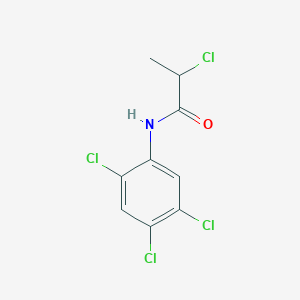
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
